5-chloro-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
5-Chloro-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom and a carbonitrile group. The piperazine linker connects the pyridine ring to a trifluoromethyl-substituted pyrimidine moiety.
Properties
IUPAC Name |
5-chloro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N6/c16-11-5-10(7-20)8-21-14(11)25-3-1-24(2-4-25)13-6-12(15(17,18)19)22-9-23-13/h5-6,8-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYAANYDRCGNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=C(C=C(C=N3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to act on multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Similar compounds, such as janus kinases (jaks) and their downstream effectors, signal transducer and activator of transcription proteins (stats), form a critical immune cell signaling circuit .
Result of Action
Similar compounds have shown excellent biological activity in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
The development of organic compounds containing fluorine has been made possible by many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyrimidine substituents, linker groups, or core heterocycles. Below is a detailed comparison with key analogs:
Substituent Variations on the Pyrimidine Ring
- Compound A: 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS: 2640845-93-6) Key Difference: The pyrimidine ring here is substituted with dimethylamino and methyl groups instead of trifluoromethyl. This analog has been commercialized for research (priced at $85.5/2μmol) . Applications: Likely explored for kinase inhibition or receptor antagonism, given the prevalence of dimethylamino groups in such targets.
Compound B : 5-Chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Core Heterocycle Modifications
- Compound C: 2-{4-[6-(Quinolin-8-yloxy)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Key Difference: A quinoline-oxy group replaces the trifluoromethyl-pyrimidine. Impact: The bulky quinoline moiety may sterically hinder target binding but could enhance π-π stacking interactions in hydrophobic pockets .
Agrochemical Analogs
- Impact: Fipronil’s pesticidal activity suggests that the trifluoromethyl group in the target compound may confer similar resistance to metabolic degradation, though toxicity profiles could differ significantly .
Comparative Data Table
Research Findings and Trends
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound likely enhances electrophilic character, improving interactions with nucleophilic residues in enzymes (e.g., kinases) compared to Compound A’s dimethylamino group .
- Piperazine Linker Flexibility : The piperazine moiety in all analogs facilitates conformational flexibility, critical for binding to diverse targets. However, steric effects from substituents (e.g., morpholine in Compound B) may limit this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
